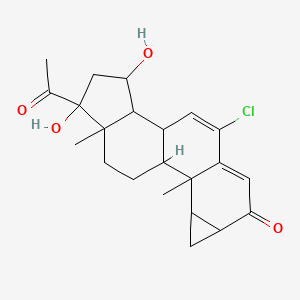

15beta-Hydroxy Cyproterone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

15beta-Hydroxy Cyproterone is a steroidal antiandrogen and the major metabolite of cyproterone acetate. It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 . During therapy with cyproterone acetate, this compound circulates at concentrations that are approximately twice those of cyproterone acetate . It has similar or even greater antiandrogen activity compared to cyproterone acetate .

准备方法

Synthetic Routes and Reaction Conditions: The production of 15beta-Hydroxy Cyproterone can be achieved using Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst . This enzyme is highly selective towards the 15beta position, making it an excellent candidate for the production of human drug metabolites and drug precursors . The process involves the conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions . Using a Bacillus megaterium whole-cell system overexpressing CYP106A2, sufficient amounts of the product for structure elucidation by nuclear magnetic resonance spectroscopy can be obtained .

Industrial Production Methods: The industrial production of this compound involves scaling up the reaction from shake flasks to bioreactors . Using a bench-top bioreactor and the recombinant Bacillus megaterium system, both a fermentation and a transformation process can be successfully implemented . Optimization of the process led to an improvement from 55% to 98% overall conversion, with a product formation of 0.43 g/L, approaching industrial process requirements and future large-scale application .

化学反应分析

Types of Reactions: 15beta-Hydroxy Cyproterone undergoes hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes . It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 .

Common Reagents and Conditions: The hydroxylation reaction involves the use of cytochrome P450 enzymes, specifically CYP106A2 and CYP3A4 . The reaction conditions include the presence of Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst .

Major Products Formed: The major product formed from the hydroxylation of cyproterone acetate is this compound . This compound retains antiandrogen activity but has significantly lower progestogen properties than the mother compound .

科学研究应用

15beta-Hydroxy Cyproterone has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is a highly interesting drug candidate due to its retained antiandrogen activity but significantly lower progestogen properties than cyproterone acetate . The compound is used in the production of human drug metabolites and drug precursors .

作用机制

15beta-Hydroxy Cyproterone exerts its effects by blocking androgen receptors, preventing androgens from binding to them . It suppresses the actions of testosterone and its metabolite dihydrotestosterone on tissues . The compound also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone and resulting in diminished testosterone levels .

相似化合物的比较

15beta-Hydroxy Cyproterone is similar to cyproterone acetate, which is a very potent synthetic analog of progesterone classified as a progestin . Cyproterone acetate is estimated to be approximately 1200 times more potent as an antiandrogen than 17alpha-acetoxyprogesterone . this compound has significantly lower progestogen properties than cyproterone acetate . Other similar compounds include 17alpha-hydroxyprogesterone and 17alpha-acetoxyprogesterone .

属性

分子式 |

C22H27ClO4 |

|---|---|

分子量 |

390.9 g/mol |

IUPAC 名称 |

15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |

InChI |

InChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3 |

InChI 键 |

AZLZJMSZETWMPC-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)

![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)

![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)

![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)

![3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid](/img/structure/B12289859.png)

![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B12289860.png)

![2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline](/img/structure/B12289889.png)

![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)